REACTION_SMILES
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[CH2:3]([CH3:4])[O:5][C:6]([CH2:7][CH:8]([c:9]1[n:10]([CH3:14])[cH:11][cH:12][n:13]1)[c:15]1[cH:16][cH:17][c:18]([O:21][CH2:22][c:23]2[cH:24][c:25](-[c:29]3[c:30]([CH3:36])[cH:31][c:32]([Cl:35])[cH:33][cH:34]3)[cH:26][cH:27][cH:28]2)[cH:19][cH:20]1)=[O:37].[CH3:39][CH2:40][OH:41].[ClH:38].[Na+:2].[OH-:1]>>[O:5]=[C:6]([CH2:7][CH:8]([c:9]1[n:10]([CH3:14])[cH:11][cH:12][n:13]1)[c:15]1[cH:16][cH:17][c:18]([O:21][CH2:22][c:23]2[cH:24][c:25](-[c:29]3[c:30]([CH3:36])[cH:31][c:32]([Cl:35])[cH:33][cH:34]3)[cH:26][cH:27][cH:28]2)[cH:19][cH:20]1)[OH:37]
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Name
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CCOC(=O)CC(c1ccc(OCc2cccc(-c3ccc(Cl)cc3C)c2)cc1)c1nccn1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(c1ccc(OCc2cccc(-c3ccc(Cl)cc3C)c2)cc1)c1nccn1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Cc1cc(Cl)ccc1-c1cccc(COc2ccc(C(CC(=O)O)c3nccn3C)cc2)c1
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Type
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product
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Smiles
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Cc1cc(Cl)ccc1-c1cccc(COc2ccc(C(CC(=O)O)c3nccn3C)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |